
Guanadrel (Sulfate)
Übersicht
Beschreibung
Guanadrel sulfate is an antihypertensive agent primarily used to manage high blood pressure. It functions as a postganglionic adrenergic blocking agent, which means it inhibits the release of norepinephrine from nerve endings, leading to reduced arteriolar vasoconstriction . This compound is known for its efficacy in controlling hypertension and has been a valuable addition to the pharmacological arsenal against cardiovascular diseases.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Guanadrelsulfat beinhaltet die Reaktion von (1,4-Dioxaspiro[4.5]decan-2-ylmethyl)guanidin mit Schwefelsäure. Der Prozess umfasst typischerweise folgende Schritte:
Bildung von (1,4-Dioxaspiro[4.5]decan-2-ylmethyl)guanidin: Dieser Zwischenstoff wird durch eine Reihe von Reaktionen synthetisiert, an denen die entsprechenden Ausgangsstoffe und Reagenzien beteiligt sind.
Reaktion mit Schwefelsäure: Der Zwischenstoff wird dann mit Schwefelsäure umgesetzt, um Guanadrelsulfat zu bilden.
Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von Guanadrelsulfat ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt. Die Reaktionsbedingungen, wie z.B. Temperatur, Druck und Lösungsmittelwahl, werden sorgfältig gesteuert, um die Effizienz zu maximieren und Verunreinigungen zu minimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Guanadrelsulfat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktionsmittel: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitutionsreagenzien: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nucleophile.
Hauptprodukte: Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation oxidierte Derivate und durch Reduktion reduzierte Derivate gebildet werden .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Guanadrel sulfate acts as a peripheral sympathetic inhibitor, specifically targeting adrenergic neurons. It is structurally similar to guanethidine but has distinct advantages, including a more favorable side effect profile and rapid onset of action. The drug's half-life is approximately 10 hours, which allows for flexible dosing regimens.
Clinical Applications
2.1 Hypertension Management
Guanadrel sulfate has been primarily utilized in treating mild to moderate hypertension, particularly in patients who are resistant to or intolerant of other antihypertensive medications.
- Efficacy : In a study involving 199 outpatients with varying degrees of hypertension, guanadrel was effective across all levels, demonstrating significant reductions in diastolic blood pressure without major adverse effects .
- Dosage and Titration : Low doses (10-30 mg/day) have been shown to provide satisfactory results with minimal side effects . In cases where patients were previously resistant to other medications, guanadrel proved beneficial when administered as step-two therapy .
2.2 Elderly Population
The efficacy and safety of guanadrel sulfate have also been evaluated in elderly patients, who often experience higher morbidity related to hypertension. A study involving 21 elderly patients showed significant reductions in both systolic and diastolic blood pressure after treatment with guanadrel, with minimal side effects reported .
Comparative Studies
Guanadrel sulfate has been compared with other antihypertensive agents such as methyldopa and propranolol:
- Versus Methyldopa : In a two-year study comparing guanadrel with methyldopa, both drugs effectively controlled blood pressure; however, guanadrel was associated with fewer central nervous system side effects and less orthostatic dizziness .
- Versus Propranolol : A controlled study indicated that guanadrel reduced blood pressure without negatively impacting metabolic parameters or exercise tolerance, unlike propranolol, which impaired exercise performance .
Safety Profile
Guanadrel sulfate is generally well tolerated. Common adverse effects include fatigue and dizziness; however, these are less frequent compared to other antihypertensives like methyldopa . Importantly, there have been no reports of organ toxicity associated with guanadrel use.
Summary of Key Studies
Wirkmechanismus
Guanadrel sulfate exerts its effects by inhibiting the release of norepinephrine from sympathetic nerve endings. This inhibition occurs through the following steps:
Uptake and Storage: Guanadrel is taken up by sympathetic neurons via the norepinephrine pump and stored in nerve endings.
Displacement of Norepinephrine: Guanadrel slowly displaces norepinephrine from its storage sites, reducing its availability for release.
Blockade of Release: By blocking the release of norepinephrine, guanadrel reduces arteriolar vasoconstriction and lowers blood pressure
Vergleich Mit ähnlichen Verbindungen
Guanadrelsulfat ähnelt anderen adrenergen Neuron-Blockern wie Guanethidin und Methyldopa. Es hat jedoch mehrere einzigartige Eigenschaften:
Einsetzen der Wirkung: Guanadrel hat ein schnelles Einsetzen der Wirkung und eine Halbwertszeit von etwa 10 Stunden, was im Vergleich zu Guanethidin eine schnellere Dosistitration ermöglicht.
Ähnliche Verbindungen:
Guanethidin: Ein weiterer adrenerger Neuron-Blocker, der zur Behandlung von Bluthochdruck eingesetzt wird.
Methyldopa: Ein Antihypertensivum, das zentral wirkt, um den Blutdruck zu senken.
Zusammenfassend lässt sich sagen, dass Guanadrelsulfat eine wertvolle Verbindung bei der Behandlung von Bluthochdruck ist, mit einzigartigen Eigenschaften, die es zu einer effektiven und gut verträglichen Option für Patienten machen. Seine vielfältigen Anwendungen in der wissenschaftlichen Forschung unterstreichen zudem seine Bedeutung in den Bereichen Chemie, Biologie, Medizin und Industrie.
Biologische Aktivität
Guanadrel sulfate is a pharmacological agent primarily utilized for its antihypertensive properties. It acts as an adrenergic neuron inhibitor, effectively lowering blood pressure by modulating the release of norepinephrine from sympathetic nerve endings. This article delves into its biological activity, mechanism of action, efficacy in clinical settings, and side effects, supported by research findings and case studies.
Chemical and Pharmacological Profile
- Chemical Structure : Guanadrel has the chemical formula with an average molecular weight of approximately 213.28 g/mol.
- Mechanism of Action : Guanadrel inhibits adrenergic neurons by displacing norepinephrine, leading to reduced vascular resistance and lower blood pressure without significantly affecting cardiac output .
Case Study Overview
A notable clinical study assessed the efficacy and safety of guanadrel in elderly hypertensive patients. The study involved 21 patients aged 65 to 84 years who had previously received antihypertensive therapy that was either ineffective or caused adverse effects.
- Results :
- Initial Blood Pressure : Mean systolic pressure was 188 mm Hg; diastolic pressure was 100 mm Hg.
- Post-Treatment Blood Pressure : After treatment, mean systolic pressure decreased to 139 mm Hg, and diastolic pressure to 82 mm Hg.
- Dosage : Patients received doses ranging from 5 to 30 mg/day, averaging 16 mg/day.
- Side Effects : Reported side effects included fatigue, dizziness, and dyspnea in four patients .
Comparative Studies
Comparative studies have highlighted guanadrel's effectiveness against other antihypertensive agents. For instance:
- In a double-blind crossover study comparing guanadrel with propranolol:
- Blood Pressure Reduction : Guanadrel reduced systolic blood pressure at rest by -16 mm Hg and at maximal exercise by -33 mm Hg.
- Metabolic Impact : Unlike propranolol, guanadrel did not impair exercise tolerance or negatively affect metabolic parameters such as plasma glucose and cholesterol levels .
Side Effects and Toxicity
Guanadrel is generally well-tolerated; however, some side effects have been reported:
- Common side effects include:
- Dizziness
- Drowsiness
- Headache
- Gastrointestinal disturbances (e.g., constipation, diarrhea)
The incidence of severe adverse effects is low, making it a viable option for managing hypertension, particularly in populations sensitive to other antihypertensive medications .
Summary of Findings
Parameter | Value/Observation |
---|---|
Initial Mean Systolic BP | 188 mm Hg |
Post-Treatment Mean Systolic BP | 139 mm Hg |
Dosage Range | 5 to 30 mg/day |
Common Side Effects | Fatigue, dizziness, dyspnea |
Metabolic Effects | No significant negative impact on glucose/cholesterol |
Eigenschaften
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)guanidine;sulfuric acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H19N3O2.H2O4S/c2*11-9(12)13-6-8-7-14-10(15-8)4-2-1-3-5-10;1-5(2,3)4/h2*8H,1-7H2,(H4,11,12,13);(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEVGQJRTFFMLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CN=C(N)N.C1CCC2(CC1)OCC(O2)CN=C(N)N.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N6O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
40580-59-4 (Parent) | |
Record name | Guanadrel sulfate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022195342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045432 | |
Record name | Guanadrel sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 76 mg/ml @ 25 °C | |
Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 1055 | |
Record name | GUANADREL SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Guanadrel is targeted uniquely to the peripheral adrenergic neuron, where it inhibits sympathetic function. The drug reaches its site of action by active transport into the neuron by the same transporter that is responsible for the reuptake of norephinephrine. In the neuron, guanadrel is concentrated within the neurosecretory vesicles, where it replaces norepinephrine. During chronic administration, guanadrel acts as a "substitute neurotransmitter," in that it is present in storage vesicles, it depletes the normal transmitter, and it can be released by stimuli that normally release norepinephrine. This replacement of norephinephrine with an inactive transmitter is probably the principal mechanism of its neuron-blocking action., Guanadrel sulfate, like guanethidine, produces a selective block of efferent, peripheral sympathetic pathways. The drug depletes norepinephrine stores from adrenergic nerve endings and, unlike guanethidine, from the adrenal medulla; guanadrel also prevents the release of norepinephrine from adrenergic nerve endings in response to sympathetic nerve stimulation. Guanadrel reportedly depletes norepinephrine stores in the GI tract to a lesser extent than does guanethidine. Chronic administration of guanadrel results in an increased sensitivity of effector cells to catecholamines. Following oral administration of guanadrel, depletion of catecholamine stores produces a fall in blood pressure which usually, but not always, is accompanied by a 5 to 10 beat/min reduction in heart rate. Venous dilation and peripheral pooling of blood may cause a slight decrease or no change in cardiac output. Total peripheral resistance usually is decreased slightly. | |
Details | McEvoy, G.K. (ed.). American Hospital Formulary Service- Drug Information 2002. Bethesda, MD: American Society of Health-System Pharmacists, Inc. 2002 (Plus Supplements)., p. 1830 | |
Record name | GUANADREL SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white crystalline powder, Crystals from methanol/ethanol | |
CAS No. |
22195-34-2 | |
Record name | Guanadrel sulfate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022195342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanadrel sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUANADREL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT147RMO91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GUANADREL SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
213.5-215 °C | |
Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 718 | |
Record name | GUANADREL SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.